molecular formula C6H8N6O3 B3121762 [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol CAS No. 292836-31-8

[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol

Cat. No.: B3121762
CAS No.: 292836-31-8
M. Wt: 212.17 g/mol
InChI Key: MKMLUDAHTGRCOS-UHFFFAOYSA-N
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Description

“[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol” is a chemical compound with the CAS Number: 292836-31-8 and a molecular weight of 212.17 . Its IUPAC name is (1- (4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)dimethanol .


Molecular Structure Analysis

The molecular structure of this compound involves a combination of 1,2,5- and 1,2,4-oxadiazole rings . The InChI key for this compound is MKMLUDAHTGRCOS-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 212.17 . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization of Energetic Materials

Studies have developed methods for synthesizing compounds based on the 3-amino-furazan and triazolyl-methanol frameworks, which are investigated for their potential as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior in certain cases to traditional explosives like TNT (Yu et al., 2017).

Catalytic Applications

A new tris(triazolyl)methanol ligand has been synthesized, forming a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst is notable for its low loadings, short reaction times, and compatibility with free amino groups, making it an outstanding catalyst for copper(I)-catalyzed alkyne-azide cycloadditions (Ozcubukcu et al., 2009).

Antimicrobial Activities

Derivatives of the triazol-furazan class have been synthesized and evaluated for their antimicrobial properties. New 1,2,4-triazole derivatives, starting from furan-2-carbohydrazide, showed potential antiurease and antioxidant activities. These compounds present a new avenue for the development of antimicrobial agents with potentially lower toxicity and enhanced effectiveness (Başoğlu et al., 2013).

Synthesis of Nitro, Nitroso, Azo, and Azido Derivatives

Research has explored the synthesis of nitro-, nitroso-, azo-, and azido-derivatives of 1,2,5-oxadiazoles with 1,2,3-triazol-1-yl substituents. These compounds are synthesized by oxidation of amino-(1,2,3-triazol-1-yl)-1,2,5-oxadiazoles (aminotriazolylfurazans), demonstrating the versatility of these structures for generating a variety of functional groups that can have applications in different domains (Batog et al., 2005).

Safety and Hazards

The compound is labeled as an irritant according to its MSDS . Further safety and hazard information is not provided in the search results.

Properties

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(hydroxymethyl)triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O3/c7-5-6(10-15-9-5)12-4(2-14)3(1-13)8-11-12/h13-14H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMLUDAHTGRCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N(N=N1)C2=NON=C2N)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
Reactant of Route 2
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
Reactant of Route 3
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
Reactant of Route 4
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
Reactant of Route 5
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
Reactant of Route 6
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol

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